![molecular formula C21H21BrN6O2S B10910566 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10910566.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, an anilinomethyl group, and a bromohydroxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the allyl and anilinomethyl groups, and finally, the attachment of the bromohydroxyphenyl moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the allyl and anilinomethyl groups. Similar compounds include other triazole derivatives with different substituents, such as:
- 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(1,3-BENZODIOXOL-5-YLMETHYLENE)ACETOHYDRAZIDE
- 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(5-BROMO-2-BUTOXYPHENYL)METHYLENEACETOHYDRAZIDE
These compounds share the triazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H21BrN6O2S |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21BrN6O2S/c1-2-10-28-19(13-23-17-6-4-3-5-7-17)25-27-21(28)31-14-20(30)26-24-12-15-11-16(22)8-9-18(15)29/h2-9,11-12,23,29H,1,10,13-14H2,(H,26,30)/b24-12+ |
InChI Key |
AGYWITJPYBPIAV-WYMPLXKRSA-N |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)CNC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10910485.png)
![1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910493.png)
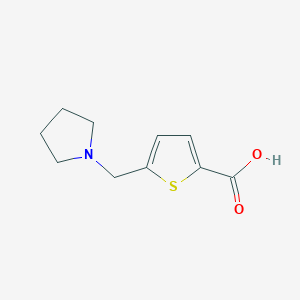
![N-{(1Z)-3-{(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10910502.png)
![Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10910505.png)
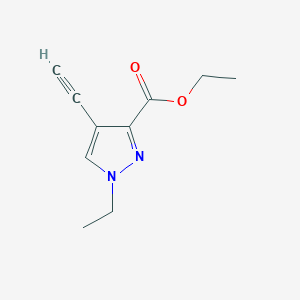
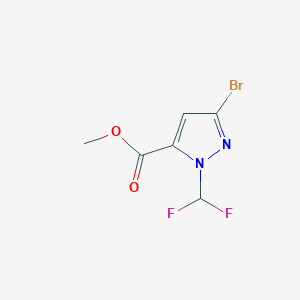
![(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10910526.png)
![1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10910534.png)
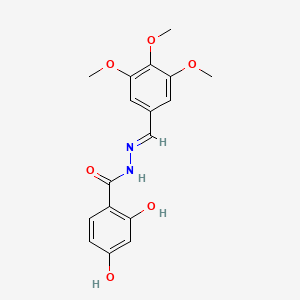
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B10910541.png)
![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B10910554.png)
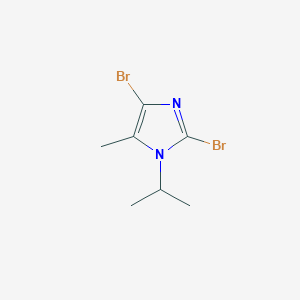
![1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
